N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide is a bicyclic compound notable for its structural complexity and potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 257.74 g/mol. This compound features a tertiary amine and a thiazole ring, which contribute to its diverse chemical properties and biological activities. The compound is primarily sourced from chemical databases such as PubChem and BenchChem, where it is available for research purposes .
This compound falls under the category of heterocyclic compounds, specifically thiazoles, which are characterized by the presence of sulfur and nitrogen in their ring structure. It is also classified as an amide due to the presence of the carboxamide functional group. Its structural features suggest potential pharmacological activities, making it a subject of interest in drug development .
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide typically involves multi-step organic reactions that incorporate various precursors and reagents. The general synthetic pathway includes:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification .
The molecular structure of N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide can be represented using various notations:
InChI=1S/C10H12ClN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-5-1-6(7)12-3-5/h4-7,12H,1-3H2,(H,14,15)
C1C2CC(C1NC2)NC(=O)C3=NC=C(S3)Cl
These notations provide insight into the connectivity and arrangement of atoms within the molecule .
The compound's structural data includes:
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide can undergo various chemical reactions due to its functional groups:
The reaction conditions (e.g., temperature, solvent) significantly influence the outcomes and yields of these reactions .
The mechanism of action for N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide is primarily related to its interactions with biological targets:
Data from pharmacological studies may reveal specific targets and pathways affected by this compound .
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide is typically characterized by:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide has potential applications in various scientific fields:
Research continues to explore its efficacy and safety profiles for various applications in drug development .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4